molecular formula C8H10N2O2 B13960320 3-Amino-4,5-dimethylpyridine-2-carboxylic acid CAS No. 211318-92-2

3-Amino-4,5-dimethylpyridine-2-carboxylic acid

Cat. No.: B13960320
CAS No.: 211318-92-2
M. Wt: 166.18 g/mol
InChI Key: DHZBRLCYBDMIKS-UHFFFAOYSA-N
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Description

3-Amino-4,5-dimethylpyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with amino, methyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5-dimethylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a halogenated pyridine derivative, followed by reduction and subsequent functional group transformations. For instance, starting from 2-chloro-3-nitropyridine, nucleophilic substitution with an amine, followed by reduction of the nitro group, can yield the desired amino derivative .

Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary based on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,5-dimethylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid can produce alcohols or aldehydes.

Scientific Research Applications

3-Amino-4,5-dimethylpyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4,5-dimethylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Comparison: Compared to these similar compounds, 3-Amino-4,5-dimethylpyridine-2-carboxylic acid is unique due to the presence of both amino and methyl groups on the pyridine ring. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

211318-92-2

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-amino-4,5-dimethylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-4-3-10-7(8(11)12)6(9)5(4)2/h3H,9H2,1-2H3,(H,11,12)

InChI Key

DHZBRLCYBDMIKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C)N)C(=O)O

Origin of Product

United States

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